H-Ala-Pro-pNA HCl

Overview

Description

“H-Ala-Pro-pNA HCl”, also known as “homoarginine-proline-pyridoxal-5′-phosphate hydrochloride”, is a synthetic compound derived from the amino acid homoarginine . It is a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides .

Molecular Structure Analysis

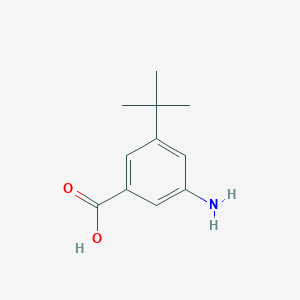

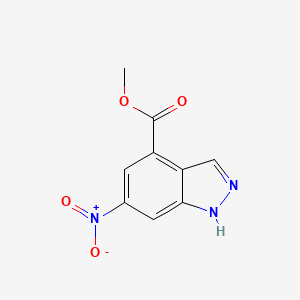

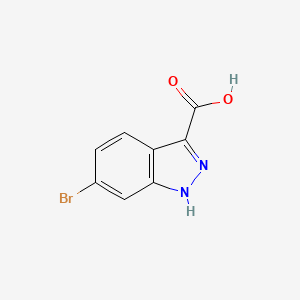

The molecular formula of “H-Ala-Pro-pNA HCl” is C14H18N4O4•HCl . The molecular weight is 342.78 .Chemical Reactions Analysis

“H-Ala-Pro-pNA HCl” has been utilized to investigate the biochemical effects of H-Ala-Pro-pNA HCl, proline, and PLP (pyridoxal-5′-phosphate) . It is believed that the compound exerts inhibitory effects on specific enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase .Physical And Chemical Properties Analysis

The molecular weight of “H-Ala-Pro-pNA HCl” is 342.78 . The molecular formula is C14H18N4O4•HCl .Scientific Research Applications

Enzyme Activity Measurement

H-Ala-Pro-pNA HCl: is primarily used as a substrate to study the activity of serine proteases . When these enzymes act upon H-Ala-Pro-pNA HCl, they cleave it at the Pro-pNA bond, releasing p-nitroaniline (pNA) . The release of pNA can be monitored spectrophotometrically at 405 nm , which is a standard method for measuring enzyme activity in various research settings.

Protease Mechanism Insight

The compound serves as a valuable tool in understanding the mechanisms of action of proteases and their inhibitors . By observing how different proteases interact with H-Ala-Pro-pNA HCl, researchers can gain insights into the catalytic processes and potentially develop new therapeutic agents targeting these enzymes.

Mechanism of Action

Target of Action

H-Ala-Pro-pNA HCl primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood clotting . It is also a substrate for dipeptidyl aminopeptidase IV (DPP IV) and the thermosensitive dipeptidyl aminopeptidase yscV .

Mode of Action

The compound is a peptide derivative consisting of three amino acids - alanine, proline, and p-nitroaniline (pNA) - linked together . When acted upon by serine proteases, H-Ala-Pro-pNA HCl is cleaved at the Pro-pNA bond, resulting in the release of pNA . This cleavage is a key step in the action of the compound.

Biochemical Pathways

The primary biochemical pathway affected by H-Ala-Pro-pNA HCl involves the cleavage of peptide bonds by serine proteases . The compound serves as a substrate for these enzymes, and its cleavage leads to the release of pNA . This process can be used to study the activity of serine proteases .

Result of Action

The cleavage of H-Ala-Pro-pNA HCl by serine proteases results in the release of pNA . This can be detected spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound is often used in research to study the function and activity of serine proteases .

properties

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOEAKMMDWWIZ-CSDGMEMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628401 | |

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Pro-pNA HCl | |

CAS RN |

65022-17-5 | |

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)